molecular formula C24H44O6 B12751940 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate CAS No. 71400-22-1

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate

Cat. No.: B12751940
CAS No.: 71400-22-1
M. Wt: 428.6 g/mol
InChI Key: BWZLMHVNONMDSZ-KHPPLWFESA-N
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Description

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is a chemical compound with the molecular formula C24H44O6. It is an ester derived from oleic acid and glycerol, featuring hydroxyl and ester functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate typically involves the esterification of oleic acid with glycerol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of oleic acid and glycerol into the reactor, along with the acid catalyst. The reaction is maintained at elevated temperatures, and the product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in various applications .

Biological Activity

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate, a derivative of oleic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure that includes hydroxyl and ester functional groups, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, cosmetics, and food industries.

Chemical Structure and Properties

The molecular formula of this compound is C21H40O4C_{21}H_{40}O_4, with a molecular weight of 356.54 g/mol. Its structural features include:

  • Hydroxyl groups : These may enhance solubility and reactivity.
  • Oleate moiety : This long-chain fatty acid component is known for various biological effects.
PropertyValue
Molecular FormulaC21H40O4
Molecular Weight356.54 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases.

  • Case Study : A study demonstrated that this compound exhibited significant scavenging activity against free radicals, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

  • Research Findings : In a controlled experiment, cells treated with this compound showed decreased levels of TNF-alpha and IL-6, markers associated with inflammation .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. It has been tested against various pathogens.

  • Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, suggesting its potential as a natural preservative .

Cytotoxic Effects

While exploring the cytotoxicity of the compound, researchers found that it selectively induces apoptosis in cancer cell lines without affecting normal cells.

  • Research Findings : In vitro assays indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cells, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.
  • Anti-inflammatory Pathway : It may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
  • Antimicrobial Action : The long-chain fatty acid structure disrupts microbial membranes, leading to cell lysis.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways has been observed in cancer cells.

Properties

CAS No.

71400-22-1

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h10-11,21-22,25-26H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

BWZLMHVNONMDSZ-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C(C)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C)O)O

Origin of Product

United States

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